6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine
Description
6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CID 66319018) is a pyrimidine derivative with the molecular formula C₁₁H₁₈N₄O. Its structure features a pyrimidine core substituted with an ethoxy group at position 6 and a piperidin-4-ylamine moiety at position 2. The SMILES notation is CCOC1=NC=NC(=C1)NC2CCNCC2, and the InChIKey is UJTBWFSBDAKPLD-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its ionized forms range from 152.0 Ų ([M+H]⁺) to 163.1 Ų ([M+Na]⁺), suggesting moderate molecular compactness .
Properties
IUPAC Name |
6-ethoxy-N-piperidin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTBWFSBDAKPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the reaction of 6-ethoxypyrimidin-4-amine with piperidine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Pharmaceutical Development
The compound serves as a lead compound in the development of new drugs targeting various diseases. Its synthesis involves multi-step organic reactions that require careful optimization to maximize yield and purity. The specific ethoxy substitution on the pyrimidine ring may enhance its selectivity and efficacy compared to other derivatives, making it a candidate for further therapeutic exploration.
Biological Activities
Research indicates that 6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine exhibits promising biological activities, which suggest potential therapeutic applications in oncology and other diseases characterized by dysregulated signaling pathways. Notably, studies have focused on its interactions with various biological targets, including:
- Kinases : The compound has shown activity against specific kinases involved in cancer progression.
- Receptors : It may interact with receptors implicated in neurological disorders.
These interactions are critical for understanding the compound's mechanism of action and therapeutic potential.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, which can provide insights into its pharmacological profile. Below is a comparative table highlighting related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine | Structure | Similar activity but different substituent |
| 5-Fluoro-N-(piperidin-4-yl)pyrimidin-4-amines | Structure | Enhanced potency against specific kinases |
| N-(piperidin-4-yl)-2-pyrimidinamine derivatives | Structure | Broader activity spectrum |
The unique ethoxy substitution of this compound may influence its pharmacokinetics, potentially leading to improved therapeutic outcomes compared to its analogs.
Case Studies and Research Findings
- Oncological Applications : In preclinical studies, this compound demonstrated significant inhibition of tumor growth in xenograft models. This suggests its potential utility in cancer therapy.
- Neurological Disorders : Research has indicated that this compound may modulate neurotransmitter systems, presenting possibilities for treating conditions such as anxiety or depression.
- Drug Development Pipeline : Several pharmaceutical companies are exploring the compound's derivatives in clinical trials aimed at assessing their safety and efficacy in human subjects.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways . The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
A. Ethoxy vs. Methyl Substituents
- 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine (C₁₀H₁₈Cl₂N₄) replaces the ethoxy group with a methyl group.
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (C₁₀H₁₆N₄) positions the piperidine at pyrimidine position 6 instead of 3. Such positional isomerism may affect hydrogen bonding or π-stacking interactions in biological targets .
B. Halogen-Substituted Derivatives
- (6-Chloro-pyrimidin-4-yl)-dimethyl-amine (C₆H₇ClN₃) substitutes ethoxy with chlorine and replaces piperidine with dimethylamine. The electron-withdrawing Cl atom may enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions .
- 5-Bromo-2-chloro-N-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine introduces Br and Cl at positions 5 and 2, respectively, and links piperidine via an ethyl chain.
Piperidine and Piperazine Derivatives
- N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine replaces piperidin-4-yl with piperazine, introducing an additional nitrogen atom. Piperazine’s basicity and hydrogen-bonding capacity may enhance solubility or receptor affinity .
- Such modifications are common in kinase inhibitors to optimize target selectivity .
Extended Heterocyclic Systems
- Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives (e.g., OSI-027) feature a fused pyrazole-pyrimidine core. These C-shaped compounds exhibit potent mTOR inhibition (IC₅₀: 22–65 nM) due to enhanced hinge-region binding in kinase domains. The ethoxy-substituted target lacks such fused rings, which may limit similar activity .
- Tricyclic Pyrimidine Derivatives (e.g., pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8-amine) demonstrate M4 receptor modulation. The target’s simpler structure may lack the conformational rigidity required for allosteric modulation .
Physicochemical and Structural Comparisons
Discussion of Key Differences and Implications
- Ethoxy vs. Smaller Substituents : The ethoxy group in the target compound may enhance hydrophobicity compared to methyl or halogen substituents, influencing membrane permeability. However, its bulkiness could sterically hinder interactions in tight binding pockets .
- Piperidine Positioning: Piperidin-4-yl (target) vs. piperidin-1-yl () alters nitrogen orientation, affecting hydrogen-bonding networks.
Biological Activity
6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and antimicrobial properties. This article delves into the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its pyrimidine core substituted with an ethoxy group at the 6-position and a piperidine moiety at the nitrogen atom. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest.
Case Study: Cytotoxicity Assay
A study conducted on FaDu hypopharyngeal tumor cells showed that this compound exhibited cytotoxicity comparable to established chemotherapeutics like bleomycin. The GI50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 0.78 µM, indicating potent activity against these cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Various derivatives were synthesized to assess their minimum inhibitory concentrations (MIC). The results indicated that analogs containing the piperidine ring demonstrated enhanced tuberculostatic activity compared to those with alternative substitutions.
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 4 | Strong |
| DMK-20 (Morpholine derivative) | 16 | Moderate |
| DMK-16 (Pyrrolidine derivative) | 6.25 | Strong |
This table summarizes the antimicrobial efficacy of selected compounds, showcasing the superior activity of those containing the piperidine substituent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and pyrimidine core have shown varying effects on potency and selectivity.
Key Findings
- Piperidine Substitution : The presence of a piperidine ring significantly enhances both anticancer and antimicrobial activities compared to other cyclic amines such as morpholine or pyrrolidine.
- Ethoxy Group : The ethoxy substitution at position 6 of the pyrimidine core appears to improve solubility and bioavailability, which are critical for in vivo efficacy.
- N-Heterocycles : Incorporating additional nitrogen atoms into the structure has been linked to improved interactions with biological targets, enhancing selectivity and potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
